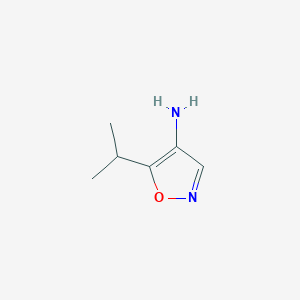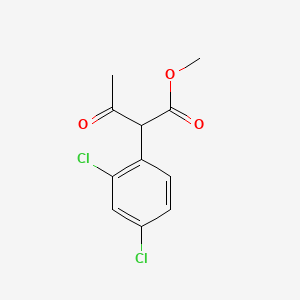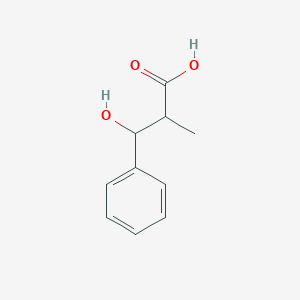
3-Hydroxy-2-methyl-3-phenyl-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid is a chiral compound with significant importance in organic chemistry and biochemistry. This compound is characterized by its hydroxyl group, methyl group, and phenyl group attached to a propanoic acid backbone. The stereochemistry of the compound, indicated by the (2S,3S) configuration, plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-hydroxy-2-methyl-3-phenylpropanoic acid can be achieved through various methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. This method is environmentally friendly and suitable for industrial scale-up . Another method involves the use of dimethyl (2S,3S)-2,3-O-isopropylidenetartrate as a starting material, which undergoes a series of reactions to yield the desired compound .
Industrial Production Methods
Industrial production of (2S,3S)-3-hydroxy-2-methyl-3-phenylpropanoic acid often employs biocatalytic processes due to their high efficiency and selectivity. The use of engineered bacteria containing specific enzymes, such as carbonyl reductase, allows for the production of the compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of (2S,3S)-3-hydroxy-2-methyl-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s stereochemistry allows it to fit into chiral active sites, enhancing its biological effects .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-Hydroxy-2-methyl-3-phenylpropanoic acid: An enantiomer with different stereochemistry.
(2S,3S)-3-Hydroxy-2-methylbutanoic acid: A similar compound with a different substituent on the phenyl group.
(2S,3S)-3-Hydroxy-2-methyl-3-phenylbutanoic acid: A compound with an additional carbon in the backbone.
Uniqueness
(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a phenyl group. This combination of features allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-hydroxy-2-methyl-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(12)13)9(11)8-5-3-2-4-6-8/h2-7,9,11H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWISPMMVFLKFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
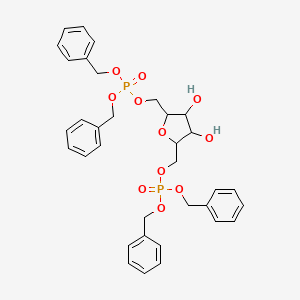



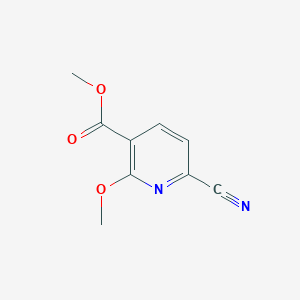
![3-Amino-4-[4-(tert-butyl)phenyl]butyric Acid](/img/structure/B12288746.png)

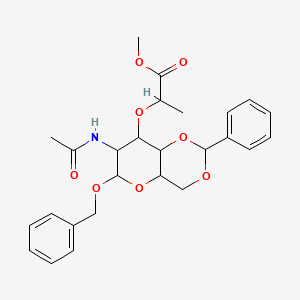

![Bicyclo[3.1.1]heptan-3-ol](/img/structure/B12288780.png)
![(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine](/img/structure/B12288781.png)

